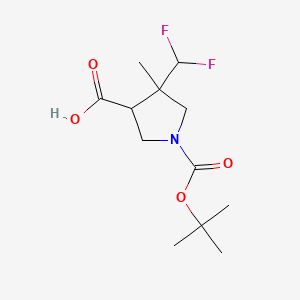
1-Tert-butoxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butoxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C12H19F2NO4. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a difluoromethyl group, and a carboxylic acid functional group. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butoxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents like difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions.
Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butoxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-Tert-butoxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Tert-butoxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The difluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)-4-(difluoromethyl)piperidine-4-carboxylic acid
- 1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(difluoromethyl)pyrrolidine-2-carboxylic acid
Uniqueness
1-Tert-butoxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid is unique due to the presence of both the difluoromethyl group and the Boc-protected amine. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C12H19F2NO4 |
|---|---|
Molecular Weight |
279.28 g/mol |
IUPAC Name |
4-(difluoromethyl)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-5-7(8(16)17)12(4,6-15)9(13)14/h7,9H,5-6H2,1-4H3,(H,16,17) |
InChI Key |
XBQQUXVOCKFWMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC1C(=O)O)C(=O)OC(C)(C)C)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


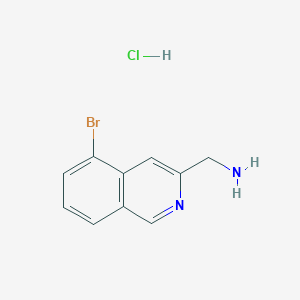
![3-bromo-6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13510631.png)

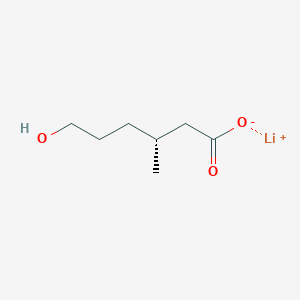
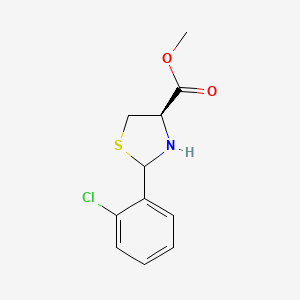
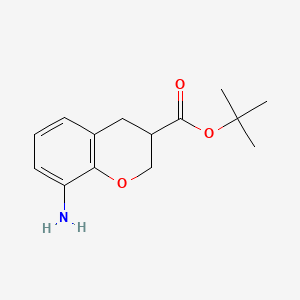


![(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1,2,2-trimethylcyclopentane-1-carboxylicacid](/img/structure/B13510671.png)
![1-Azaspiro[3.5]nonan-3-one](/img/structure/B13510677.png)
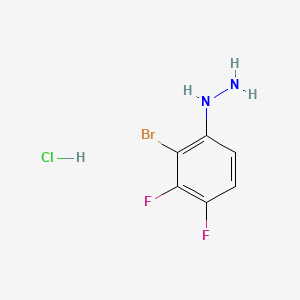

![(5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B13510699.png)
![2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid](/img/structure/B13510706.png)
